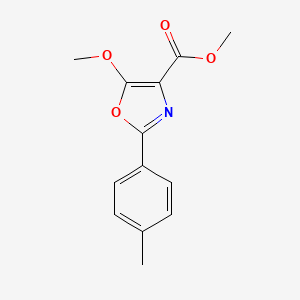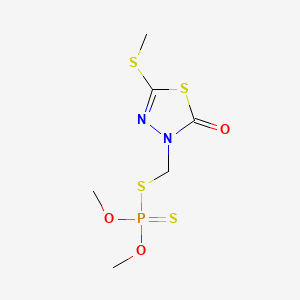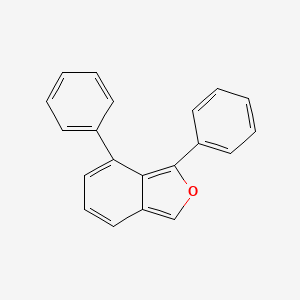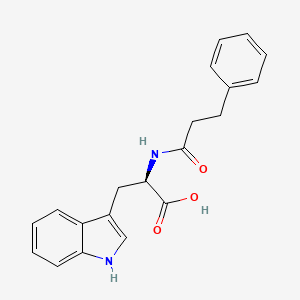
3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a nitrobenzo[d]thiazole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 6-nitrobenzo[d]thiazol-2-amine: This intermediate is prepared by nitration of benzo[d]thiazole, followed by reduction of the nitro group to an amine.
Formation of 2-phenylquinazolin-4(3H)-one: This intermediate is synthesized by the cyclization of anthranilic acid with benzoyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 6-nitrobenzo[d]thiazol-2-amine with 2-phenylquinazolin-4(3H)-one using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl group.
科学的研究の応用
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzo[d]thiazole moiety is known to interact with DNA gyrase and topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the quinazolinone core can interact with various signaling pathways, modulating cellular responses and inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the nitrobenzo[d]thiazole moiety, resulting in different biological activities.
6-Nitrobenzo[d]thiazol-2-amine: Lacks the quinazolinone core, leading to different chemical reactivity and applications.
3-(6-Aminobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one: The reduced form of the target compound, with different biological properties.
Uniqueness
3-(6-Nitrobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzo[d]thiazole moiety. This unique structure imparts specific biological activities, such as potent anticancer and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
918154-69-5 |
|---|---|
分子式 |
C21H12N4O3S |
分子量 |
400.4 g/mol |
IUPAC名 |
3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H |
InChIキー |
FIOZBTJTBMHFQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


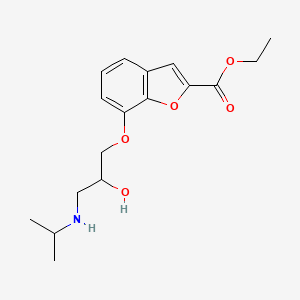

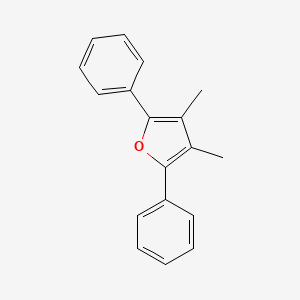
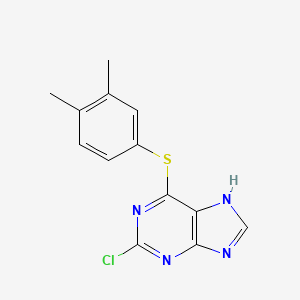



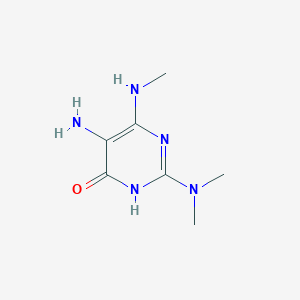
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

